Sarpogrelate

Vue d'ensemble

Description

Sarpogrelate is a drug that acts as an antagonist at the 5HT 2A and 5-HT 2B receptors . It blocks serotonin-induced platelet aggregation and has applications in the treatment of many diseases including diabetes mellitus, Buerger’s disease, Raynaud’s disease, coronary artery disease, angina pectoris, and atherosclerosis .

Molecular Structure Analysis

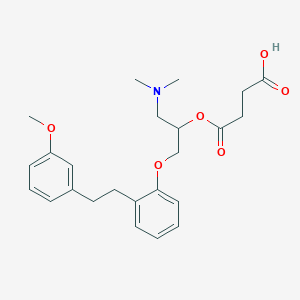

Sarpogrelate has a molecular formula of C24H31NO6 and a molar mass of 429.513 g/mol . The selectivity of Sarpogrelate to the recombinant human 5-HT2A receptors has been assessed by molecular pharmacology and molecular modeling .Chemical Reactions Analysis

Sarpogrelate has been shown to suppress cardiomyocyte hypertrophy induced by various stimuli . It also suppressed phenylephrine-induced phosphorylation of ERK1/2 and GATA4 . A liquid chromatographic–tandem mass spectrometric method has been developed for the estimation of Sarpogrelate in human plasma .Applications De Recherche Scientifique

Cardiac Hypertrophy Prevention

Sarpogrelate has been identified as a potential therapeutic agent for preventing cardiac hypertrophy, an abnormal enlargement of the heart muscle. It operates by inhibiting the ERK1/2–GATA4 signaling pathway, which is crucial in the development of cardiac hypertrophy. This pathway’s inhibition by Sarpogrelate can prevent the progression of heart failure .

Heart Failure Therapy

As an antiplatelet medication, Sarpogrelate shows promise as a low-cost therapy for heart failure. It has been observed to suppress cardiomyocyte hypertrophy induced by various stimuli, which is a significant step in the progression of heart failure. This suppression can potentially reduce healthcare costs associated with cardiovascular diseases .

Drug Repositioning

Sarpogrelate’s application extends to drug repositioning strategies, where existing approved drugs are repurposed for new therapeutic uses. Its vasodilatory effects and ability to reduce cell damage make it a candidate for repositioning as a treatment for cardiovascular conditions .

Vasodilation

The compound’s antagonistic action on serotonin receptors leads to vasodilation, the widening of blood vessels. This effect can be beneficial in conditions where improved blood flow is required, potentially aiding in the management of vascular diseases .

Platelet Aggregation Inhibition

Sarpogrelate’s primary use as an antiplatelet drug involves the inhibition of platelet aggregation. This property is crucial in preventing thrombotic events, which can lead to strokes and heart attacks .

Serotonin Receptor Antagonism

By targeting the serotonin 2A (5-HT 2A) receptor, Sarpogrelate can modulate serotonin levels in the body. This has implications for research into psychiatric disorders and other conditions where serotonin plays a role .

Cardiomyocyte Hypertrophy Suppression

In vitro studies have shown that Sarpogrelate can suppress hypertrophy in cardiomyocytes when these cells are stimulated with hypertrophic agents. This suggests a potential role in research focused on the cellular mechanisms of heart disease .

Cardiovascular Disease Cost Reduction

The potential of Sarpogrelate to serve as a heart failure therapy aligns with efforts to decrease the financial burden of cardiovascular diseases. Its repurposing could lead to more affordable treatment options .

Mécanisme D'action

Sarpogrelate acts as an antagonist at the 5HT 2A and 5-HT 2B receptors . It blocks serotonin-induced platelet aggregation . It is also a selective serotonin-2A (5-HT 2A) receptor antagonist that inhibits 5-HT-induced physiological effects, including platelet aggregation, vasoconstriction, and the proliferation of vascular smooth muscle cells mediated by 5-HT 2A receptors .

Safety and Hazards

Sarpogrelate has been classified as having acute toxicity - Category 4, Oral, and is hazardous to the aquatic environment . It has been found to be very toxic to aquatic life . In clinical studies, the recurrence of cerebral infarction in patients treated with Sarpogrelate did not exceed the predefined margin for noninferiority .

Orientations Futures

Propriétés

IUPAC Name |

4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO6/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYNAVGJSYHHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048328 | |

| Record name | Sarpogrelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sarpogrelate | |

CAS RN |

125926-17-2 | |

| Record name | Sarpogrelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125926-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarpogrelate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125926172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarpogrelate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sarpogrelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARPOGRELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19P708E787 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

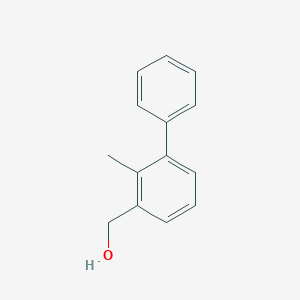

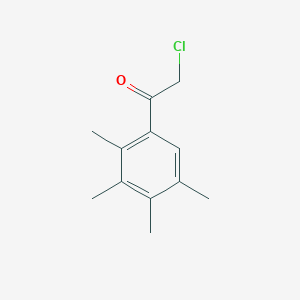

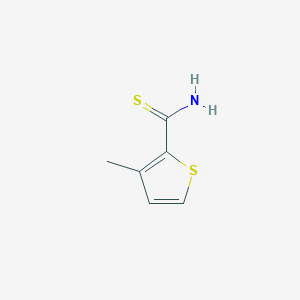

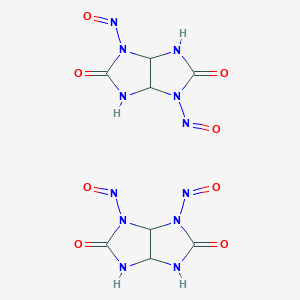

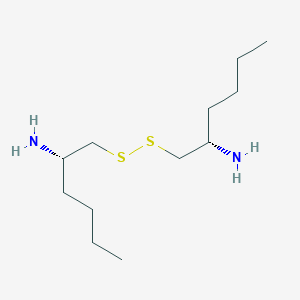

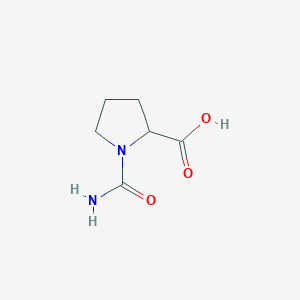

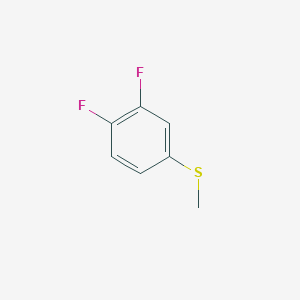

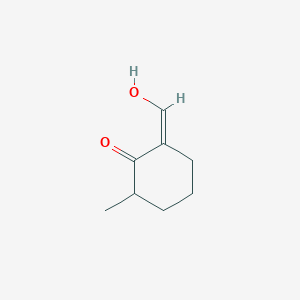

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)